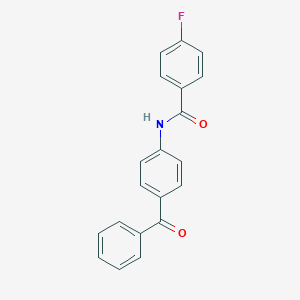

N-(4-benzoylphenyl)-4-fluorobenzamide

Descripción

N-(4-Benzoylphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 4-benzoylphenylamine scaffold. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aromatic amines, followed by crystallization or chromatographic purification . Key structural features include a rigid aromatic backbone, electron-withdrawing fluorine substituents, and amide linkages that enhance stability and enable interactions with biological targets or metal ions.

Propiedades

Fórmula molecular |

C20H14FNO2 |

|---|---|

Peso molecular |

319.3 g/mol |

Nombre IUPAC |

N-(4-benzoylphenyl)-4-fluorobenzamide |

InChI |

InChI=1S/C20H14FNO2/c21-17-10-6-16(7-11-17)20(24)22-18-12-8-15(9-13-18)19(23)14-4-2-1-3-5-14/h1-13H,(H,22,24) |

Clave InChI |

CDUPCDDFJUNLDK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of N-(4-benzoylphenyl)-4-fluorobenzamide are best understood in comparison to analogous benzamide derivatives. Below is a detailed analysis:

Structural Features and Substituent Effects

- N-(Dimethylcarbamothioyl)-4-Fluorobenzamide: This compound replaces the benzoylphenyl group with a dimethylcarbamothioyl moiety. The thiourea (C=S) group introduces soft sulfur donor atoms, enhancing metal-binding capabilities compared to the harder O/N donors in the target compound. IR spectra confirm C=S stretching at 1247–1255 cm⁻¹, absent in non-thiourea analogs .

- Ztz240 (N-(6-Chloro-pyridin-3-yl)-4-fluorobenzamide): Substitution of the benzoylphenyl group with a chloropyridinyl ring alters electronic properties.

- Z-4a (N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-fluorobenzamide) : Incorporation of a fused oxazole-isobenzofuran ring system adds steric bulk, reducing conformational flexibility but increasing thermal stability (m.p. 183–249°C) .

Electrochemical and Coordination Properties

- Metal Complexation : N-(4-Benzoylphenyl)-4-fluorobenzamide’s amide and ketone groups enable coordination with transition metals. For example, Ni(II) complexes of similar ligands exhibit irreversible oxidation peaks at +1.38 V (vs. Ag/AgCl), suggesting redox activity relevant to catalysis or electroanalysis .

- Comparison with Thiourea Derivatives : Ligands like N-(dimethylcarbamothioyl)-4-fluorobenzamide form more stable complexes with soft metals (e.g., Cu(II)) due to sulfur’s higher polarizability, whereas the target compound may favor harder acids like Fe(III) or Al(III) .

Spectral and Physical Properties

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1680 cm⁻¹) aligns with other 4-fluorobenzamides, while tautomeric forms (e.g., thione vs. thiol) in thiourea derivatives shift absorption bands (~1247–1255 cm⁻¹ for C=S) .

- Melting Points : Bulky substituents increase melting points; e.g., Z-4a (183–249°C) vs. N-(dimethylcarbamothioyl)-4-fluorobenzamide (130–132°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.